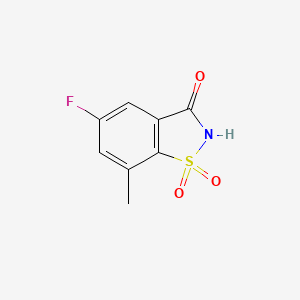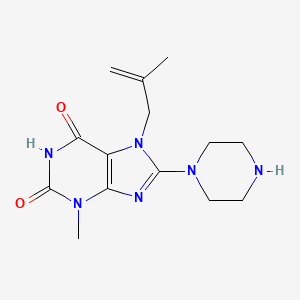
4-acetyl-2-methoxyphenyl 8-allyl-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The chromene group, in particular, would introduce a degree of rigidity into the molecule, while the allyl and methoxy groups could provide sites for further chemical modification.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents, while the nonpolar allyl and methoxy groups could enhance its solubility in nonpolar solvents.Aplicaciones Científicas De Investigación
- 4-acetyl-2-methoxyphenyl 8-allyl-2-oxo-2H-chromene-3-carboxylate (let’s call it “AMPC” for brevity) has demonstrated potent antimicrobial and antifungal activity. Researchers have explored its effectiveness against various pathogens, including bacteria and fungi. Its potential as an alternative to conventional antimicrobial agents warrants further investigation .
- AMPC possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it a candidate for managing inflammatory conditions. Investigating its mechanisms of action and potential clinical applications could be valuable .
- The compound exhibits antioxidant effects, which are crucial for combating oxidative stress and preventing cellular damage. Researchers have studied its radical-scavenging abilities and explored its potential in health-promoting formulations .
- AMPC may have analgesic (pain-relieving) properties. Understanding its interactions with pain receptors and its efficacy in preclinical models could lead to novel pain management strategies .
- Preliminary studies suggest that AMPC might inhibit cancer cell growth. Researchers have investigated its impact on various cancer types, including breast, lung, and colon cancers. Further mechanistic studies and clinical trials are needed to validate its potential as an anticancer agent .
- The simple structure of AMPC, with its hydroxyl, allylic, and aromatic groups, makes it an attractive starting point for designing novel drugs. Medicinal chemists can explore its modifications to create derivatives with enhanced pharmacological properties .
Antimicrobial and Antifungal Properties
Anti-Inflammatory Effects
Antioxidant Activity
Analgesic Properties
Anticancer Potential
Starting Material for Drug Synthesis
Mecanismo De Acción
Direcciones Futuras
The future research directions for this compound could be quite broad, given its complex structure and the potential for chemical modification. It could be of interest in fields such as medicinal chemistry, where it could be investigated for potential therapeutic properties, or materials science, where it could be explored for potential uses in the development of new materials .
Propiedades
IUPAC Name |
(4-acetyl-2-methoxyphenyl) 2-oxo-8-prop-2-enylchromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-4-6-14-7-5-8-16-11-17(22(25)28-20(14)16)21(24)27-18-10-9-15(13(2)23)12-19(18)26-3/h4-5,7-12H,1,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFWEYWDLPSNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-2-methoxyphenyl 8-allyl-2-oxo-2H-chromene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Fluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B2814299.png)

![8-fluoro-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814302.png)

![2-{[5-chloro-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-N-(cyanomethyl)acetamide](/img/structure/B2814305.png)
![N-tert-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2814307.png)

![methyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2814309.png)
![6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B2814312.png)
![1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2814314.png)



![3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2814322.png)